N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-21-13-7-6-12(9-14(13)22(2)26(21,24)25)20-15(23)10-4-3-5-11(8-10)16(17,18)19/h3-9H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOIOZHROIQTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 384.4 g/mol. The compound features a thiadiazole ring fused with a benzamide structure, which contributes to its unique chemical properties.
Antiviral Activity
Recent studies indicate that compounds with similar structures exhibit notable antiviral properties. For instance, derivatives of thiadiazoles have shown effectiveness against various viruses. In one study, thiazole-containing compounds demonstrated significant antiviral activity against Hepatitis B virus (HBV) and other viral strains in vitro .
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Thiazole Derivative A | HBV | 5.0 | 50.0 | 10 |
| Thiazole Derivative B | HSV-1 | 2.5 | 30.0 | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiadiazole derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anti-inflammatory Properties
Research indicates that compounds related to this structure may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various cellular models .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, the antiviral efficacy of this compound was assessed using Madin-Darby bovine kidney (MDBK) cells infected with Bovine Viral Diarrhea Virus (BVDV). The compound exhibited an IC50 value of 4 µM with minimal cytotoxicity compared to ribavirin .
Study 2: Antimicrobial Screening
A series of thiadiazole derivatives were screened against common pathogens. The results showed that several derivatives had an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against both Gram-positive and Gram-negative bacteria .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of viral replication : By interfering with viral entry or replication processes.
- Disruption of cellular pathways : By modulating signaling pathways related to inflammation or apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on various thiadiazole derivatives demonstrated notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown comparable effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). One study reported that these compounds could reduce edema significantly, suggesting their potential as therapeutic agents for inflammatory conditions.
Anticancer Activity
Emerging research highlights the anticancer properties of this compound. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Case Study 1: Synthesis and Evaluation
A detailed study synthesized various thiadiazole derivatives, including N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide. The biological activities were assessed against multiple bacterial strains and cancer cell lines. Results indicated that specific modifications to the thiadiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels.
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR among thiadiazole compounds, researchers found that modifications at the trifluoromethyl position significantly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo-Fused Heterocyclic Derivatives
Key Observations :
- The target compound’s sulfonamide group distinguishes it from nitro- or boronate-substituted benzo[c][1,2,5]thiadiazoles .
- Unlike triazole-thiazole hybrids (e.g., compounds in ), the target lacks nitrogen-rich heterocycles but compensates with electron-withdrawing CF₃ and sulfonamide groups, which may influence binding affinity and solubility.
Key Observations :
- The target compound’s synthesis likely follows amide coupling protocols similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , whereas triazole-containing analogs require click chemistry .
- TiCl₄-catalyzed multicomponent reactions (e.g., ) are efficient for β-amino ketones but less relevant to sulfonamide-containing systems.
Physicochemical Properties
Table 3: Property Comparison
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide?
- Methodology : Optimize synthesis via multi-step coupling reactions. For example:
Start with functionalizing the benzo[c][1,2,5]thiadiazole core via sulfonation and methylation to form the 1,3-dimethyl-2,2-dioxido derivative.
Introduce the 3-(trifluoromethyl)benzamide moiety using amide coupling agents (e.g., HATU or EDCI) in anhydrous DMF or DCM under nitrogen .
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).
- Key Considerations : Monitor reaction progress with TLC and adjust solvent polarity to minimize byproducts.
Q. How can structural ambiguities in intermediates be resolved using spectroscopic techniques?
- Methodology :
- NMR : Assign peaks using - and -NMR to verify substitution patterns. For example, the trifluoromethyl group shows a distinct -NMR signal at ~-60 ppm .
- IR : Confirm amide formation (C=O stretch at ~1650–1680 cm) and sulfone groups (asymmetric S=O stretches at ~1300–1350 cm) .
- Mass Spectrometry : Use HRMS (ESI or MALDI) to validate molecular ions and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial Activity : Use microdilution assays (e.g., MIC determination against S. aureus and E. coli) in Mueller-Hinton broth .
- Enzyme Inhibition : Test against α-glucosidase or carbonic anhydrase isoforms via spectrophotometric assays (e.g., p-nitrophenyl substrate hydrolysis) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC calculations .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Methodology :
Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PFOR enzyme or kinase domains) .
Analyze binding poses for hydrogen bonds (e.g., amide NH with Asp/Glu residues) and hydrophobic interactions (e.g., trifluoromethyl group in hydrophobic pockets).
Validate with MD simulations (GROMACS) to assess stability over 50–100 ns trajectories.
Q. How can contradictory spectral data between intermediates be resolved?
- Case Study : If NMR signals for regioisomers overlap (e.g., para vs. meta substitution on benzamide):
Use 2D NMR (COSY, HSQC) to map coupling networks and confirm connectivity.
Synthesize regioisomerically pure standards via directed ortho-metalation or Suzuki coupling .
Employ X-ray crystallography to unambiguously assign structures (e.g., resolve amide vs. imine tautomers) .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Methodology :
- Reaction Engineering : Use flow chemistry for amide coupling steps to enhance mixing and heat transfer.
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound trisamine for acyl chloride quenching) .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and purity (>99% by DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
